Regioisomer-Dependent Synthetic Application: Exclusive Role in PICK1 PDZ Inhibitor Synthesis
3-Bromo-4-nitrobenzaldehyde (101682-68-2) is the sole regioisomer among commercially available bromo-nitrobenzaldehydes that is explicitly documented as a key intermediate in the synthesis of small-molecule inhibitors targeting the PDZ domain of PICK1. Neither 4-bromo-3-nitrobenzaldehyde (CAS 163596-75-6), 2-bromo-4-nitrobenzaldehyde (CAS 5274-71-5), nor 3-bromo-5-nitrobenzaldehyde (CAS 355134-13-3) appears in any published synthetic route or patent for this target class . The 3-bromo-4-nitro substitution pattern places the nitro group para to the aldehyde (activating the ring for nucleophilic attack at the bromine-bearing position) and the bromine ortho to the aldehyde, a geometry that maps directly onto the required connectivity in the inhibitor scaffold. A researcher selecting the wrong bromo-nitrobenzaldehyde isomer would generate entirely different constitutional isomers downstream, invalidating the established SAR and requiring de novo optimization [1].
| Evidence Dimension | Documented role as a named intermediate in a specific drug-target synthesis program |
|---|---|
| Target Compound Data | Explicitly cited as intermediate for PICK1 PDZ domain small-molecule inhibitors (multiple sources, including GHS classification record) |
| Comparator Or Baseline | 4-Br-3-NO2 (CAS 163596-75-6), 2-Br-4-NO2 (CAS 5274-71-5), 3-Br-5-NO2 (CAS 355134-13-3): No cited role in PICK1 inhibitor synthesis |
| Quantified Difference | Binary presence/absence: target compound = Yes; all comparator regioisomers = No documented role in PICK1 inhibitor synthesis program |
| Conditions | Synthetic intermediate annotation across vendor databases, GHS classification records, and the primary Bach et al. 2010 SAR paper |
Why This Matters
For procurement decisions in medicinal chemistry programs targeting PICK1 or related PDZ-domain proteins, selecting the correct regioisomer is not a question of preference but a prerequisite for synthesizing the intended inhibitor scaffold.
- [1] Bach A., Stuhr-Hansen N., Thorsen T.S., et al. Structure–activity relationships of a small-molecule inhibitor of the PDZ domain of PICK1. Organic & Biomolecular Chemistry, 2010, 8, 4281–4288. View Source
